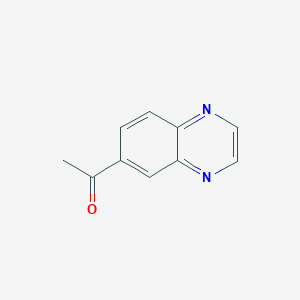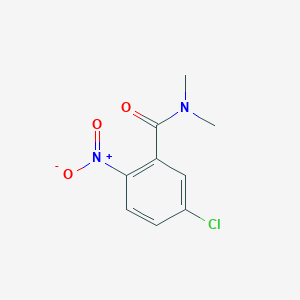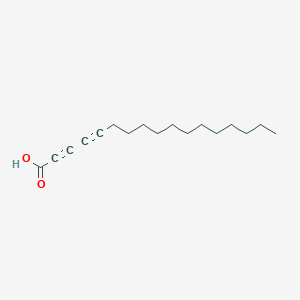
2,4-Heptadecadiynoic Acid
Übersicht
Beschreibung
2,4-Heptadecadiynoic Acid is a chemical compound with the molecular formula C17H26O2 . It has an average mass of 262.387 Da and a monoisotopic mass of 262.193268 Da . The systematic name for this compound is 2,4-Heptadecadiynoic acid .
Molecular Structure Analysis
The molecular structure of 2,4-Heptadecadiynoic Acid consists of 17 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The compound has a structure that includes a long carbon chain with two triple bonds and a carboxylic acid group at one end .Chemical Reactions Analysis
2,4-Heptadecadiynoic Acid is sensitive to heat and light, and it can easily polymerize under these conditions . This suggests that it might participate in polymerization reactions when exposed to such conditions.Physical And Chemical Properties Analysis
2,4-Heptadecadiynoic Acid has a density of 1.0±0.1 g/cm³ and a boiling point of 390.1±25.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.9 mmHg at 25°C, and it has an enthalpy of vaporization of 70.2±6.0 kJ/mol . The compound also has a flash point of 203.9±19.7 °C .Wissenschaftliche Forschungsanwendungen
Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance
- Scientific Field: Nutritional Science
- Summary of the Application: Heptadecanoic Acid (C17:0) has been studied for its potential role in the prevention of diet-induced hepatic steatosis and insulin resistance in mice .
- Methods of Application: Mice were fed high-fat diets supplemented with either milk fat or C17:0 for 20 weeks. Cultured primary mouse hepatocytes were used to distinguish differential effects mediated by C15:0 or C17:0 .
- Results: Despite an induction of odd-chain fatty acids (OCFA) after both dietary interventions, neither long-term milk fat intake nor C17:0 supplementation improved diet-induced hepatic lipid accumulation and insulin resistance in mice. High-fat feeding with milk fat actually deteriorates liver inflammation .
Alleviation of Metabolic Syndrome in Dolphins
- Scientific Field: Marine Biology
- Summary of the Application: Increased dietary intake of Heptadecanoic Acid (C17:0) has been associated with decreasing ferritin and alleviated metabolic syndrome in dolphins .
- Methods of Application: The study compared fatty acids between two dolphin populations with higher and lower mean insulin and their dietary fish .
- Results: Group A had lower percent serum heptadecanoic acid (C17:0) compared to Group B. Higher total serum C17:0 was an independent and linear predictor of lower ferritin in dolphins in Group B .
Semiochemistry
- Scientific Field: Biochemistry
- Summary of the Application: Margaric acid plays a role as a semiochemical, specifically it possesses pheromonic and allomonic properties .
- Methods of Application: Margaric acid has been identified in the subcaudal gland secretions of the European badger (Meles meles) and in the occipital gland secretions of male Bactrian camels (Camelus bactrianus) where it is one of the many pheromonic chemicals responsible for aiding in the finding and selection of mates .
- Results: Margaric acid is an attractant of the khapra beetle (Trogoderma granarium) and the yellow fever mosquito (Aedes aegypti) but is a repellent of the common house mosquito (Culex pipiens) .
Metabolic Syndrome and Type 2 Diabetes
- Scientific Field: Nutritional Science
- Summary of the Application: Increased intake of Heptadecanoic Acid (C17:0) is associated with a lower incidence of type 2 diabetes .
- Methods of Application: Mice were fed high-fat diets supplemented with Heptadecanoic Acid .
- Results: Despite an induction of odd-chain fatty acids (OCFA) after dietary interventions, neither long-term milk fat intake nor C17:0 supplementation improved diet-induced hepatic lipid accumulation and insulin resistance in mice .
Semiochemistry in Reptiles
- Scientific Field: Herpetology
- Summary of the Application: Margaric acid is found in the precloacal gland secretions of many reptiles belonging to the order Squamata, including the common leopard gecko (Eublepharis macularius) and the European viper (Vipera berus), where it is used for the identification of sexual partners .
- Methods of Application: The presence of margaric acid in the precloacal gland secretions of these reptiles was identified through chemical analysis .
- Results: The presence of margaric acid in these secretions suggests that it plays a role in the identification of sexual partners among these species .
Biomarker for Dairy Consumption
- Scientific Field: Nutritional Science
- Summary of the Application: The role of Heptadecanoic Acid (C17:0) in human health has recently been reinforced following a number of important biological and nutritional observations. It has been thought that increased consumption of dairy products is associated with an increase in blood plasma odd-chain fatty acids (OCFA, C15:0 and C17:0) in humans .
- Methods of Application: The association between dairy consumption and levels of Heptadecanoic Acid was studied through dietary analysis and blood tests .
- Results: The study found that there is currently no direct evidence but rather a casual association through epidemiology studies .
Safety And Hazards
Eigenschaften
IUPAC Name |
heptadeca-2,4-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRNAAJGQAFZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639865 | |
| Record name | Heptadeca-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Heptadecadiynoic Acid | |
CAS RN |
64034-02-2 | |
| Record name | Heptadeca-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Heptadecadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



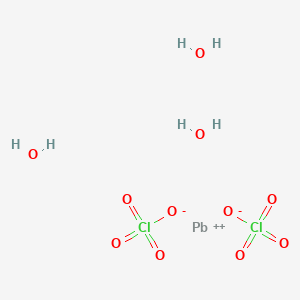
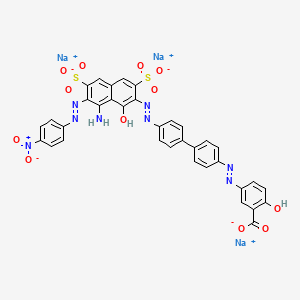
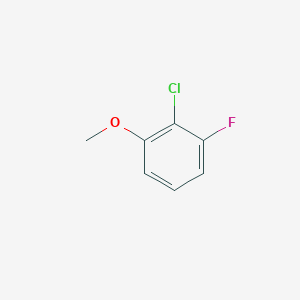
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
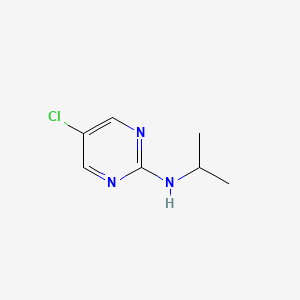
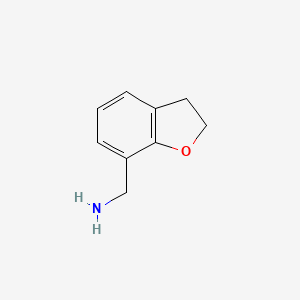
![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)

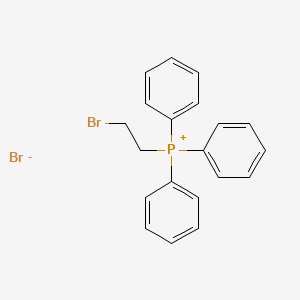
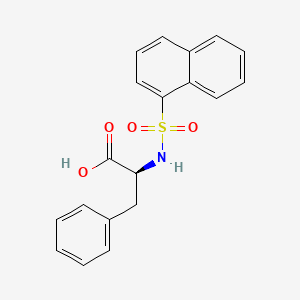
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)
